Cas no 35399-81-6 (3-methylpentan-2-amine)

3-Methylpentan-2-amine is a branched-chain aliphatic amine with the molecular formula C6H15N. This secondary amine is characterized by its methyl substitution at the third carbon of the pentane backbone, imparting steric and electronic effects that influence its reactivity. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The compound's structural features enhance its utility in asymmetric synthesis and catalysis, where its chiral center can be leveraged for enantioselective reactions. Its moderate volatility and stability under standard conditions make it suitable for controlled laboratory and industrial applications. Proper handling is advised due to its basic and potentially irritant properties.
3-methylpentan-2-amine structure
3-methylpentan-2-amine structure
商品名:3-methylpentan-2-amine
CAS番号:35399-81-6
MF:C6H15N
メガワット:101.19
CID:316905
PubChem ID:3015773

3-methylpentan-2-amine 化学的及び物理的性質

名前と識別子

    • 2-Pentanamine,3-methyl-
    • 3-methyl-2-Pentanamine
    • 3-methylpentan-2-amine
    • 1,2-Dimethylbutylamin
    • 1,2-Dimethyl-butylamin
    • 1,2-dimethyl-butylamine
    • 1,2-Dimethylbutylamine
    • 2-Amino-3-methyl-pentan
    • 2-amino-3-methylpentane
    • AC1MI1SJ
    • AC1Q2S14
    • AGN-PC-00NG1O
    • CTK4H4468
    • EINECS 252-544-5
    • EN300-54526
    • AKOS008110159
    • NS00057703
    • 35399-81-6
    • FT-0714882
    • DTXSID00956811
    • MFCD00025561
    • ZFAGOADKDXXTSV-UHFFFAOYSA-N
    • Z335455612
    • SCHEMBL106054
    • MDL: MFCD00025561
    • インチ: InChI=1S/C6H15N/c1-4-5(2)6(3)7/h5-6H,4,7H2,1-3H3
    • InChIKey: ZFAGOADKDXXTSV-UHFFFAOYSA-N
    • ほほえんだ: CCC(C)C(C)N

計算された属性

  • せいみつぶんしりょう: 101.12055
  • どういたいしつりょう: 101.12
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 7
  • 回転可能化学結合数: 2
  • 複雑さ: 43.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 26Ų

じっけんとくせい

  • 密度みつど: 0.7500
  • ゆうかいてん: -40.7°C (estimate)
  • ふってん: 119.64°C (estimate)
  • フラッシュポイント: 12.7°C
  • 屈折率: 1.4100
  • PSA: 26.02

3-methylpentan-2-amine セキュリティ情報

3-methylpentan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B488058-50mg
3-methylpentan-2-amine
35399-81-6
50mg
$ 95.00 2022-06-07
Enamine
EN300-54526-0.1g
3-methylpentan-2-amine
35399-81-6
0.1g
$119.0 2023-05-03
Enamine
EN300-54526-10.0g
3-methylpentan-2-amine
35399-81-6
10g
$2707.0 2023-05-03
A2B Chem LLC
AD42509-500mg
3-Methylpentan-2-amine
35399-81-6 90%
500mg
$516.00 2024-04-20
A2B Chem LLC
AD42509-250mg
3-Methylpentan-2-amine
35399-81-6 90%
250mg
$400.00 2024-04-20
TRC
B488058-25mg
3-methylpentan-2-amine
35399-81-6
25mg
$ 50.00 2022-06-07
Fluorochem
214338-1g
3-Methylpentan-2-amine
35399-81-6 95%
1g
£375.00 2022-02-28
Enamine
EN300-54526-0.5g
3-methylpentan-2-amine
35399-81-6
0.5g
$268.0 2023-05-03
Enamine
EN300-54526-0.25g
3-methylpentan-2-amine
35399-81-6
0.25g
$170.0 2023-05-03
1PlusChem
1P007CWD-250mg
2-Pentanamine,3-methyl-
35399-81-6 92%
250mg
$264.00 2025-02-21

3-methylpentan-2-amine 関連文献

3-methylpentan-2-amineに関する追加情報

Comprehensive Overview of 3-Methylpentan-2-amine (CAS No. 35399-81-6): Properties, Applications, and Industry Insights

3-Methylpentan-2-amine (CAS No. 35399-81-6) is a versatile organic compound belonging to the class of aliphatic amines. Its molecular structure, featuring a branched carbon chain with an amino group at the second position, makes it valuable in synthetic chemistry and industrial applications. The compound is also referred to by synonyms such as 2-amino-3-methylpentane and 3-methyl-2-pentanamine, which are frequently searched in academic and commercial databases. This article explores its physicochemical properties, synthesis methods, and emerging applications while addressing trending topics like sustainable chemistry and green synthesis.

The growing interest in 3-methylpentan-2-amine is driven by its role as a building block in pharmaceuticals, agrochemicals, and specialty materials. Researchers often query terms like "3-methylpentan-2-amine solubility" or "CAS 35399-81-6 synthesis", reflecting demand for precise technical data. The compound exhibits moderate polarity, with a boiling point of approximately 120–125°C, and is soluble in common organic solvents like ethanol and diethyl ether. Its stability under ambient conditions makes it suitable for storage and transport, aligning with industry needs for low-risk chemical intermediates.

In pharmaceutical research, 3-methylpentan-2-amine serves as a precursor for bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents. Recent studies highlight its potential in modulating neurotransmitter activity, a topic gaining traction in neuroscience forums. Additionally, its derivatives are explored for catalysis and ligand design, addressing the surge in searches for "amine-based catalysts" and "chiral amine applications". The compound’s asymmetric carbon atom enables enantioselective synthesis, a key focus in modern drug discovery.

From an industrial perspective, 3-methylpentan-2-amine is employed in the production of corrosion inhibitors and surfactants. Environmental concerns have spurred searches for "biodegradable amine derivatives", positioning this compound as a candidate for eco-friendly formulations. Regulatory compliance databases frequently cite CAS No. 35399-81-6 for its safety profile, further enhancing its commercial appeal. Analytical techniques like GC-MS and NMR spectroscopy are commonly used for quality control, as queried in technical forums.

Future prospects for 3-methylpentan-2-amine include its integration into renewable energy technologies, such as CO2 capture systems, where amine-based absorbents are pivotal. This aligns with global trends toward carbon-neutral processes. The compound’s adaptability and low environmental impact underscore its relevance in next-generation chemical innovations, making CAS No. 35399-81-6 a subject of sustained scientific and industrial interest.

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